4,5,6,7-Tetrahydro-1-benzothiophene

Overview

Description

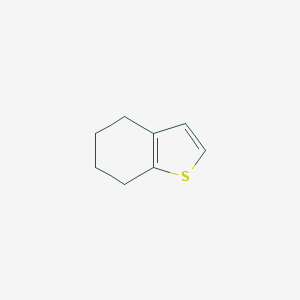

4,5,6,7-Tetrahydro-1-benzothiophene is an organic compound with the molecular formula C8H10S. It is a derivative of benzothiophene, characterized by the presence of a saturated four-membered ring fused to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5,6,7-Tetrahydro-1-benzothiophene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting with cyclohexanone and ethyl cyanoacetate, the compound can be synthesized via a thiazole ring formation . Another method involves the condensation of amino carboxyalkyl derivatives with salicylaldehyde to yield Schiff bases, which can then be further processed to obtain the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1-benzothiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: More saturated benzothiophene derivatives.

Substitution: Functionalized benzothiophene derivatives with various substituents.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

4,5,6,7-Tetrahydro-1-benzothiophene serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules and materials through various chemical reactions such as oxidation, reduction, and substitution. Its partially saturated structure allows for unique reactivity compared to fully aromatic or saturated compounds.

Material Science

In material science, this compound is incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. This application is particularly relevant for developing advanced materials used in electronics and coatings .

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, compounds derived from this structure have shown effectiveness against resistant bacterial strains like Staphylococcus aureus and Escherichia coli .

Cytostatic and Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Derivatives have demonstrated cytostatic effects by inhibiting key enzymes involved in cancer cell metabolism. Notably, some derivatives target cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various derivatives of benzothiophene compounds, modifications at specific positions significantly altered their potency. Compounds with amino groups at the C-5 position exhibited enhanced activity against human osteosarcoma cell lines.

| Cell Line | IC50 Value (nM) | Effect |

|---|---|---|

| Human Osteosarcoma (MNNG/HOS) | 50 | Significant growth inhibition |

| Breast Cancer Cells | 0.78 - 18 | Potent antiproliferative activity |

| Peripheral Blood Lymphocytes | >20 | Minimal toxicity observed |

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that certain derivatives of this compound inhibited tumor growth in xenograft models of human osteosarcoma. This underscores the potential therapeutic applications of benzothiophene derivatives in oncology .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes like pyruvate dehydrogenase kinase 1 and lactate dehydrogenase A, which are involved in cancer cell metabolism . These interactions can disrupt cellular processes, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Benzothiophene: The parent compound, which lacks the saturated four-membered ring.

Thiophene: A simpler sulfur-containing heterocycle.

Tetrahydrothiophene: A fully saturated thiophene derivative.

Uniqueness: 4,5,6,7-Tetrahydro-1-benzothiophene is unique due to its partially saturated structure, which imparts different chemical reactivity and physical properties compared to its fully aromatic or fully saturated counterparts.

Biological Activity

4,5,6,7-Tetrahydro-1-benzothiophene is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis of derivatives, and specific case studies that highlight its potential therapeutic applications.

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological properties. The synthesis of this compound often involves the cyclization of appropriate precursors under specific conditions to yield various derivatives that exhibit enhanced biological activity.

Synthesis Methods:

- Cyclization Reactions: Common methods include the use of sulfur-containing reagents in the presence of reducing agents.

- Functionalization: Derivatives are synthesized by introducing various substituents that can modulate biological activity.

Biological Activities

The biological activity of this compound and its derivatives has been extensively studied. Key activities include:

- Antimicrobial Activity: Several studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile have shown promising results against various bacterial strains .

- Cytostatic Activity: Research indicates that azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene exhibit cytostatic effects. These compounds have been predicted to possess antitubercular and anti-inflammatory activities as well .

- RORγt Modulation: Recent studies have identified 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene as modulators of RORγt (retinoic acid receptor-related orphan receptor gamma t), which is crucial in immune response regulation. These compounds were evaluated through in silico and in vitro methods, demonstrating their potential as therapeutic agents .

Antimicrobial Screening

A study focused on the synthesis and antimicrobial screening of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives highlighted their significant antibacterial activity against resistant strains. The compounds were characterized using FT-IR and NMR spectroscopy to confirm their structures before testing their efficacy against various pathogens .

Cytostatic Effect Analysis

The cytostatic effects of azomethine derivatives were evaluated using cell lines exposed to these compounds. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) analysis provided insights into how specific substituents influence activity levels .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5,6,7-tetrahydro-1-benzothiophene derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensing 2-methyl cyclohexanone with malononitrile in ethanol, using elemental sulfur and diethylamine as catalysts. The reaction is stirred at 333 K for 1 hour, followed by solvent evaporation and purification via column chromatography (yield ~68%) . Optimization may include adjusting stoichiometry, solvent polarity, or temperature to improve yield. Crystallization from dichloromethane is recommended for obtaining X-ray-quality crystals.

Q. How can the crystal structure of these derivatives be characterized, particularly when disorder is present?

- Methodological Answer : X-ray crystallography reveals structural details, such as planar thiophene rings (r.m.s. deviation = 0.03 Å) and disordered cyclohexene conformers. For disordered atoms (e.g., C6/C6′ and C7/C7′), refine occupancy factors using tools like SHELXL97 with the EADP command. Hydrogen atoms are modeled in riding positions with standardized bond lengths (N–H = 0.86 Å, C–H = 0.96–0.97 Å) .

Q. What analytical techniques are essential for confirming the purity and structure of synthesized derivatives?

- Methodological Answer : Combine melting point analysis (e.g., 392–394 K), IR spectroscopy (for functional groups like NH or C≡N), and column chromatography for purification. X-ray crystallography is critical for resolving stereochemical ambiguities, while NMR can confirm proton environments in solution .

Advanced Research Questions

Q. How can conformational disorder in the cyclohexene ring impact biological activity, and how is it modeled computationally?

- Methodological Answer : Disorder (e.g., major/minor conformers with 81:19 occupancy) may alter binding affinities in biological targets. Use molecular docking studies to compare both conformers' interactions with enzymes or receptors. Software like AutoDock or Schrödinger Suite can simulate binding modes, leveraging crystallographic coordinates for accuracy .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : If docking results conflict with antimicrobial assays, re-evaluate force field parameters or solvent effects in simulations. Validate with isothermal titration calorimetry (ITC) to measure binding constants experimentally. Cross-reference crystal packing interactions (e.g., N–H⋯N hydrogen bonds) that may stabilize active conformers .

Q. How are structure-activity relationships (SAR) established for derivatives with modified substituents?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., methyl, carboxyl, or pyridinyl groups) and test against target organisms. For example, ethyl-6-phenyl derivatives show bioactivity correlated with electron-withdrawing groups at C3. Use multivariate regression to link substituent properties (Hammett constants) to IC50 values .

Q. What advanced techniques characterize intermolecular interactions stabilizing crystal structures?

- Methodological Answer : Analyze hydrogen-bonding motifs (e.g., R₂²(12) dimers) using crystallographic data. Topology tools (e.g., Mercury Software) map interaction networks, while Hirshfeld surfaces quantify contact contributions (e.g., N–H⋯N vs. van der Waals interactions) .

Q. Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of benzothiophene-carboxylic acid derivatives?

- Methodological Answer : For derivatives like this compound-2-carboxylic acid, optimize protecting group strategies (e.g., tert-butyl esters) to prevent side reactions. Monitor intermediates via LC-MS and adjust pH during aqueous workup to enhance solubility .

Q. What safety protocols are critical when handling reactive intermediates (e.g., sulfur or diethylamine)?

- Methodological Answer : Use fume hoods for sulfur and amine handling due to toxicity. Employ PPE (gloves, goggles) and neutralize waste with acetic acid before disposal. Store dichloromethane (crystallization solvent) in flame-proof cabinets .

Q. How do physicochemical properties (e.g., logP, solubility) influence derivative selection for in vivo studies?

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKDCOKSXCTDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214569 | |

| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6435-76-3 | |

| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006435763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.